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Compound of Interest

Compound Name:
1-Oxa-7-azaspiro[4.5]decane

hydrochloride

CAS No.: 1415562-85-4

Cat. No.: B1457811

Get Quote

Executive Summary
The M1 muscarinic acetylcholine receptor (mAChR) is a primary therapeutic target for cognitive

deficits associated with Alzheimer’s disease (AD).[1][2][3] Unlike acetylcholinesterase

inhibitors, which passively preserve endogenous acetylcholine, M1 agonists actively drive

neurotrophic signaling via the G

q-PKC-ERK pathway. However, the development of M1 agonists has historically been plagued
by poor selectivity (causing cholinergic side effects via M2/M3) and lack of structural rigidity.

This guide details the synthesis and validation of 1-oxa-8-azaspiro[4.5]decane agonists.[4][5]

This scaffold, exemplified by compounds such as AF267B and YM796, utilizes a spiro-ether

junction to lock the pharmacophore in a rigid conformation, enhancing M1 selectivity and blood-

brain barrier (BBB) penetrability.
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Chemical Strategy: The Spiro-Rigidification
Hypothesis
The 1-oxa-8-azaspiro[4.5]decane scaffold mimics the muscarine pharmacophore but restricts

the conformational freedom of the ethylamine side chain found in flexible acetylcholine

analogs.

Retrosynthetic Analysis
The construction of the spiro[4.5] system hinges on the formation of the quaternary center at

the C4 position of the piperidine ring.

Disconnection: The C3-O1 bond of the spiro-furan ring.

Key Intermediate: 4-alkynyl-4-hydroxypiperidine or 4-allyl-4-hydroxypiperidine.

Precursor:

-protected-4-piperidone.

Mechanistic Pathway (DOT Visualization)
The following diagram outlines the synthetic logic from the starting piperidone to the final spiro-

ketone agonist.
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Figure 1: Synthetic route for the construction of the 1-oxa-8-azaspiro[4.5]decane core via

alkyne hydration and spiro-ketalization.[6]

Protocol A: Synthesis of (S)-2-ethyl-8-methyl-1-oxa-
8-azaspiro[4.5]decan-3-one (AF267B Analog)
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Safety Warning:This protocol involves the use of mercury salts and organolithium reagents. All

manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents & Materials[1][4][7][8][9][10]
Starting Material: 1-Methyl-4-piperidone (CAS: 1445-73-4).

Nucleophile: 1-Butyn-3-ol (racemic or chiral if enantioselective synthesis is desired).

Catalysts: Mercury(II) sulfate (

), Sulfuric acid (

).

Solvents: Anhydrous THF, Ethyl Acetate, Dichloromethane.

Step 1: Nucleophilic Addition (Formation of the
Quaternary Center)

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and

dropping funnel. Flush with Argon.

Reagent Prep: Dissolve 1-butyn-3-ol (1.2 equiv) in anhydrous THF (50 mL) and cool to

-78°C.

Lithiation: Add

-Butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise over 30 minutes. The dianion is formed
(alkoxide + acetylide). Stir for 1 hour at -78°C.

Addition: Add 1-methyl-4-piperidone (1.0 equiv) dissolved in THF dropwise.

Reaction: Allow the mixture to warm to 0°C over 2 hours.

Quench: Quench with saturated

solution. Extract with EtOAc (3x).

Purification: Dry organic layer over
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, concentrate, and purify via flash chromatography (DCM/MeOH 9:1) to yield the 4-(3-
hydroxybut-1-ynyl)-1-methylpiperidin-4-ol.

Step 2: Hydration & Spiro-Cyclization
Note: This step utilizes the mercury-catalyzed hydration of the alkyne to a ketone, which

spontaneously (or under acid catalysis) cyclizes with the C4-hydroxyl group to form the spiro-

ether.

Reaction: Dissolve the diol intermediate from Step 1 in 10% aqueous

containing catalytic

(0.1 equiv).

Reflux: Heat the mixture to 60°C for 4 hours.

Mechanism:[6][7][8] The alkyne hydrates to a 1,4-diketone/hydroxy-ketone species. The

C4-hydroxyl of the piperidine attacks the newly formed ketone carbonyl to close the ring.

Workup: Neutralize with

to pH 8. Extract exhaustively with Chloroform.

Isolation: The product is a mixture of diastereomers.

Chiral Resolution (Critical): The (S)-enantiomer is often the active M1 agonist. Resolve using

chiral HPLC (Chiralpak AD column) or via tartaric acid salt crystallization.

Validation Checkpoint:

1H NMR (CDCl3): Look for the disappearance of the alkyne proton and the appearance of

the spiro-ether linkage signals.

Mass Spec: Confirm parent ion

.
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Protocol B: Functional Validation (Calcium
Mobilization Assay)
M1 receptors couple to

, activating Phospholipase C (PLC) and triggering intracellular Calcium (

) release. This assay validates the agonist potency (

) and efficacy relative to Acetylcholine.

M1 Signaling Pathway
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Figure 2: Signal transduction pathway for M1 agonist-induced Calcium mobilization.

Assay Protocol (FLIPR)
Cell Line: CHO-K1 or HEK293 stably transfected with human M1 mAChR.
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Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

Incubate overnight at 37°C/5%

.

Dye Loading:

Remove culture media.[9]

Add 100

of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (with 20 mM
HEPES, pH 7.4).

Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

Incubate for 60 minutes at 37°C.

Compound Preparation:

Prepare 10 mM stock of the synthesized spiro-compound in DMSO.

Perform 1:3 serial dilutions in assay buffer (Range: 10

to 0.1 nM).

Measurement:

Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).[10]

Excitation: 485 nm / Emission: 525 nm.

Record baseline fluorescence for 10 seconds.

Inject compounds and monitor fluorescence flux for 120 seconds.

Data Analysis:

Calculate
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.

Fit data to a 4-parameter logistic equation to determine

.

Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of structural modifications on the 1-oxa-8-

azaspiro[4.5]decane scaffold based on historical data (Fisher et al., Suzuki et al.).

Compound
R2
Substituent
(Ether Ring)

R8
Substituent
(Piperidine
N)

M1 Affinity (

)

Efficacy (vs
ACh)

Notes

AF102B Methyl (cis) Methyl ~5 Partial

Rigid

quinuclidine

analog

(Reference).

AF267B
Ethyl (S-

isomer)
Methyl < 50 nM Full/High

Highly

selective;

cognitive

enhancer.

YM796

Methyl (w/

exocyclic

C=C)

Methyl ~20 nM Partial

High M1

selectivity;

lower side

effects.

Analog X Phenyl Methyl > 10 Inactive

Bulky groups

at R2 abolish

binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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